REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[O:9])[CH2:7][CH3:8].C(O[CH:15]([N:19]([CH3:21])[CH3:20])N(C)C)(C)(C)C>>[CH3:21][N:19]([CH3:20])[CH:15]=[C:7]([CH3:8])[C:6]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)=[O:9]
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(CC)=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(C)C)N(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 55° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residual liquid was azeotroped with toluene
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a thick yellow oil
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CN(C=C(C(=O)C=1SC=CC1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |